1-(4-Aminophenyl)cyclopropanecarbonitrile
Description
Contextualization of Cyclopropane (B1198618) Derivatives in Organic Chemistry
Cyclopropane derivatives are a unique class of cyclic hydrocarbons characterized by a three-membered ring. This small ring structure results in significant angle and torsional strain, making the C-C bonds weaker and more reactive than those in larger cycloalkanes or acyclic alkanes. The inherent ring strain of approximately 28 kcal/mol substantially weakens the carbon-carbon bonds, rendering them susceptible to ring-opening reactions. This reactivity makes cyclopropanes valuable as synthetic intermediates, capable of participating in reactions that lead to the formation of a wide array of acyclic and heterocyclic compounds. Natural and synthetic cyclopropanes are known to exhibit a broad spectrum of biological activities, including enzyme inhibition and antimicrobial effects, further highlighting their importance in medicinal chemistry.
Importance of Aryl-Substituted Cyclopropanes in Synthetic Design
The attachment of an aryl group to a cyclopropane ring, as seen in 1-(4-aminophenyl)cyclopropanecarbonitrile, significantly influences the molecule's electronic properties and reactivity. Aryl-substituted cyclopropanes are prevalent in many biologically active molecules and pharmaceutical agents. The aromatic ring can stabilize adjacent charges or radical intermediates that may form during chemical transformations. Furthermore, the combination of a rigid cyclopropane scaffold with an aryl group can help to lock a molecule into a specific conformation, which is a crucial aspect of modern drug design for enhancing binding affinity to biological targets. Research has shown that cyclopropanes with aryl substituents can react faster in certain ring-opening reactions compared to their unsubstituted counterparts.
Role of Nitrile and Amine Functional Groups in Chemical Reactivity
The presence of both a nitrile (-C≡N) and an amino (-NH₂) group on this compound provides multiple sites for chemical reactions.
Nitrile Group: The carbon-nitrogen triple bond of the nitrile group makes the carbon atom electrophilic and susceptible to nucleophilic attack. This functional group can undergo a variety of transformations, including:
Hydrolysis: Conversion to a carboxylic acid or an amide.
Reduction: Formation of a primary amine.
Addition Reactions: Reaction with organometallic reagents like Grignard reagents to form ketones after hydrolysis.
Amine Group: The amino group, with its lone pair of electrons on the nitrogen atom, is basic and nucleophilic. This allows it to participate in a wide range of reactions, such as:
Salt Formation: Reacting with acids to form ammonium (B1175870) salts.
Alkylation and Acylation: Undergoing nucleophilic substitution with alkyl halides or acyl chlorides.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups onto the aromatic ring.
The interplay of these two functional groups makes the parent molecule a bifunctional reagent with significant synthetic potential.
Overview of the Compound's Position as a Research Target or Intermediate
The primary and most well-documented role of this compound is as a key intermediate in the synthesis of Apatinib. biorxiv.org Apatinib is a tyrosine kinase inhibitor that targets the vascular endothelial growth factor receptor-2 (VEGFR-2), playing a role in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow.
Below are tables detailing the compound's identifiers and a summary of a synthetic step for its precursor, as described in patent literature.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 115279-73-7 |
| Molecular Formula | C₁₂H₁₄N₂ |
| Molecular Weight | 186.25 g/mol |
| InChIKey | GIBAIULVBOBDED-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C#N)C2=CC=C(C=C2)N |
Data sourced from PubChem. nih.gov
Table 2: Example Synthetic Step for a Precursor
| Reaction Step | Description |
| Preparation of 1-(4-nitrophenyl)cyclopentanecarbonitrile | A solution of 1-chlorocyclopentanecarbonitrile in xylene is obtained by reacting 1-hydroxycyclopentanecarbonitrile (B1295621) with triphosgene. A nitrochlorobenzene-zinc reagent is then added dropwise in the presence of Li₂CuCl₄ to yield the nitrophenyl precursor. |
This is a simplified description of a step outlined in a patent for the synthesis of the final compound. biorxiv.org
The demand for Apatinib as a cancer therapy drug underscores the industrial importance of efficient and safe synthetic routes to this compound, making it a continued subject of process chemistry research and development. While its primary role is as an intermediate, the unique combination of functional groups suggests potential for its use as a scaffold in the development of other novel chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10(5-6-10)8-1-3-9(12)4-2-8/h1-4H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMAWZMLYUMWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108858-86-2 | |
| Record name | 1-(4-Aminophenyl)cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Aminophenyl Cyclopropanecarbonitrile and Analogs
Strategies for Cyclopropane (B1198618) Ring Construction
A variety of synthetic methods have been developed to construct the cyclopropane ring. These strategies can be broadly categorized based on the key bond-forming steps and the nature of the precursors involved. The following sections will explore these methodologies in detail, with a focus on their application to the synthesis of aryl-substituted cyclopropanes, which are direct precursors or analogs of 1-(4-aminophenyl)cyclopropanecarbonitrile.
Cycloaddition Reactions in Cyclopropane Synthesis
Cycloaddition reactions, particularly [2+1] cycloadditions, represent a direct and atom-economical approach to the formation of cyclopropane rings. In this strategy, a two-atom component (an alkene) reacts with a one-atom component (a carbene or carbene equivalent) to form the three-membered ring.
The formal [3+2] cycloaddition of aryl cyclopropyl (B3062369) ketones with olefins, initiated by visible light photocatalysis, offers a pathway to highly substituted cyclopentane (B165970) ring systems. While not a direct synthesis of cyclopropanes, this method highlights the reactivity of aryl cyclopropanes as synthons in constructing more complex carbocyclic frameworks. nih.gov The key step involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening and subsequent reaction with an olefin. nih.gov
Furthermore, photochemical cycloadditions provide another avenue for aryl cyclopropane synthesis. For instance, visible-light-mediated photoredox reactions of nitroalkenes have been utilized in various transformations, including cycloadditions, to access different types of alkenes and heterocycles. researchgate.net The development of photoredox catalyzed (3+3) dipolar cycloaddition of nitrones with aryl cyclopropanes, proceeding under mild conditions with excellent regio- and stereoselectivity, further expands the synthetic utility of these strained rings. researchgate.netnjtech.edu.cn
Alkene Cyclopropanation using Diazo Compounds, Ylides, and Carbene Intermediates
The reaction of alkenes with carbenes or carbenoids is one of the most fundamental and widely used methods for cyclopropane synthesis. This approach involves the generation of a reactive two-electron species that adds across a double bond.
Diazo Compounds: Diazo compounds, such as diazomethane (B1218177) and ethyl diazoacetate, are common precursors for the generation of carbenes, often facilitated by transition metal catalysts or photolysis. The reaction of a carbene with an alkene is typically a concerted process, leading to the stereospecific formation of the cyclopropane ring. For the synthesis of aryl-substituted cyclopropanes, styrenes are common starting materials. The cyclopropanation of styrene (B11656) derivatives with diazo compounds in the presence of catalysts like cation iron-porphyrin under micellar conditions has been reported. nih.gov Myoglobin-catalyzed cyclopropanation of styrenes with benzyl (B1604629) diazoketone has also been shown to produce cyclopropanes with excellent stereoselectivity. nih.gov
Ylides: Sulfur ylides, such as those generated from sulfonium (B1226848) or sulfoxonium salts, are effective reagents for the cyclopropanation of electron-deficient alkenes, a process known as the Corey-Chaykovsky reaction. mdpi.com This reaction proceeds via a nucleophilic addition of the ylide to the alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and expel a sulfide (B99878) or sulfoxide. acsgcipr.org This method is particularly useful for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. The dearomative addition of sulfur ylides to activated N-heteroarenes has been developed as a divergent cyclopropanation reaction, providing access to biologically significant molecular skeletons. nih.gov
The following table summarizes some examples of alkene cyclopropanation reactions.
| Alkene Substrate | Carbene/Ylide Precursor | Catalyst/Conditions | Product | Reference |
| Styrene | Benzyl diazoketone | Myoglobin (H64G,V68A) | (1S,2S)-1-benzoyl-2-phenylcyclopropane | nih.gov |
| Electron-deficient dienes | Aryl- and vinyl-stabilized sulfonium ylides | Base | 2-Aryl- and 2-vinyl-substituted vinylcyclopropanes | organic-chemistry.org |
| Activated N-heteroarenes | Sulfur ylides | - | Cyclopropane-fused heterocycles | nih.gov |
Halomethylmetal-Mediated Cyclopropanation (Simmons-Smith Reaction and Variants)
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. wsimg.com It involves the use of a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org
The reaction is believed to proceed through a concerted, "butterfly-type" transition state, where the methylene (B1212753) group is delivered to the same face of the double bond. nrochemistry.com A key advantage of the Simmons-Smith reaction is its tolerance to a wide variety of functional groups. For alkenes containing hydroxyl groups, the zinc carbenoid can coordinate with the oxygen atom, directing the cyclopropanation to the syn face of the hydroxyl group, often with high diastereoselectivity. wikipedia.org
Several modifications of the original Simmons-Smith reaction have been developed to improve its reactivity and scope. The Furukawa modification utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often leads to higher yields and cleaner reactions, particularly for unfunctionalized alkenes. wikipedia.org Other variations involve the use of different dihaloalkanes and alternative zinc sources. numberanalytics.com
The table below presents key features of the Simmons-Smith reaction and its variants.
| Reaction | Reagents | Key Features | Reference |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Stereospecific, tolerant of many functional groups, hydroxyl group direction. | wikipedia.org |
| Furukawa Modification | CH₂I₂, Et₂Zn | Higher yields for unfunctionalized alkenes. | wikipedia.org |
| Charette Modification | Aryldiazo compounds, ZnX₂ | Allows for the synthesis of aryl-substituted cyclopropanes. | wikipedia.org |
Nucleophilic Addition-Ring Closure Sequences
The formation of a cyclopropane ring can also be achieved through a sequence of reactions involving a nucleophilic addition followed by an intramolecular ring closure. A prominent example of this strategy is the Michael-initiated ring closure (MIRC) reaction. rsc.org This approach is particularly relevant for the synthesis of this compound and its analogs, as it allows for the direct introduction of the cyano group.
In a typical MIRC reaction for the synthesis of nitrile-substituted cyclopropanes, a carbanion generated from a compound with an active methylene group (e.g., an arylacetonitrile) acts as the nucleophile. nih.gov This nucleophile adds to a Michael acceptor, such as an α-bromoenitrile, in a conjugate addition. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the carbanion displaces the bromide, leading to the formation of the cyclopropane ring. nih.gov This method has been successfully employed for the synthesis of a wide range of dinitrile-substituted cyclopropanes under mild, base-promoted, and transition-metal-free conditions. nih.gov
A plausible reaction mechanism for the base-promoted synthesis of dinitrile-substituted cyclopropanes is as follows:
Deprotonation of the 2-arylacetonitrile by a base to form a carbanion intermediate.
Michael-type addition of the carbanion to the α-bromoenitrile.
Intramolecular nucleophilic substitution to displace the bromide and form the cyclopropane ring.
This strategy offers a convenient and efficient route to highly functionalized cyclopropanes. nih.gov
Cycloalkylation of Activated Methylene Groups
The cycloalkylation of compounds containing an activated methylene group is another effective strategy for constructing cyclopropane rings. This method typically involves the reaction of a carbanion, generated from an active methylene compound, with a 1,2-dielectrophile.
An electrocatalytic method for the synthesis of cyclopropanes through intermolecular dehydrogenative annulation of active methylene compounds and arylalkenes has been developed. xmu.edu.cn This process avoids the use of chemical oxidants and provides access to various functionalized cyclopropanes from readily available materials. xmu.edu.cn A photosensitized approach using O₂ also enables the intermolecular cyclopropanation of alkenes with active methylene compounds. nih.gov This reaction proceeds under neutral conditions with a photoredox catalyst and an iodine co-catalyst. nih.gov
The synthesis of highly functionalized nitrocyclopropanes has been achieved through the oxidative cyclization of Michael adducts of nitroolefins with activated methylene compounds, using a combination of iodobenzene (B50100) diacetate and tetrabutylammonium (B224687) iodide. bohrium.com This method provides the desired products with high diastereoselectivity. bohrium.com
Transition Metal-Catalyzed Cyclopropanation (e.g., Gold Catalysis, Rhodium Catalysis)
Transition metal catalysis plays a pivotal role in modern organic synthesis, and cyclopropanation reactions are no exception. Catalysts based on metals like rhodium and gold have proven to be highly effective in promoting the transfer of carbene units from diazo compounds to alkenes, often with high levels of stereocontrol.
Rhodium Catalysis: Dirhodium(II) carboxylate complexes are powerful catalysts for the cyclopropanation of a wide range of alkenes, including styrenes, with diazoacetates. organic-chemistry.orgrsc.org These reactions are known for their high efficiency and the ability to achieve high diastereoselectivity and enantioselectivity through the use of chiral ligands on the rhodium catalyst. organic-chemistry.orgnih.gov For instance, the rhodium-catalyzed reaction of electron-deficient alkenes with substituted aryldiazoacetates can lead to highly stereoselective cyclopropanations. rsc.org The development of rhodium catalysts has enabled the cyclopropanation of various functionalized styrenes, which are precursors to compounds like this compound. nih.govcolumbia.edu
Gold Catalysis: Homogeneous gold catalysis has emerged as a powerful tool for cyclopropanation reactions, offering mild reaction conditions, good selectivity, and high efficiency. rsc.orgrsc.org Gold catalysts can activate various carbenoid precursors, not limited to diazo compounds, including enynes and propargyl esters. rsc.org Gold(I) complexes have been shown to catalyze the cyclopropanation of styrenes with ethyl diazoacetate. acs.org The mechanism of gold-catalyzed cyclopropanation of electron-rich alkenes is suggested to proceed via a stepwise pathway. rsc.org
The following table provides a summary of representative transition metal-catalyzed cyclopropanation reactions.
| Catalyst System | Alkene Substrate | Carbene Precursor | Key Features | Reference |
| Rhodium(II) Carboxylates | Styrenes, Electron-deficient alkenes | Aryldiazoacetates | High efficiency, diastereo- and enantioselectivity with chiral ligands. | organic-chemistry.orgrsc.org |
| Gold(I) Complexes | Styrenes, Cyclooctene | Ethyl diazoacetate, Enynes | Mild conditions, good selectivity, broad scope of carbenoid precursors. | rsc.orgacs.org |
Rearrangements Leading to Cyclopropanecarbonitriles (e.g., Nickel-Catalyzed Cyclobutanone (B123998) Oxime Ester Rearrangement)
A notable method for constructing cyclopropanecarbonitriles is through a nickel-catalyzed Favorskii-type rearrangement of cyclobutanone oxime esters. organic-chemistry.orgthieme-connect.com This reaction proceeds under mild conditions and offers a novel approach to forming three-membered rings, which can be challenging due to ring strain. organic-chemistry.org The process involves the selective cleavage of a C-C bond at a less sterically hindered position, making it a complementary technique to existing methods. organic-chemistry.org
The reaction typically employs NiCl₂(glyme) as the catalyst, dtbbpy as the ligand, and lithium hexamethyldisilazide (LiHMDS) as the base in DMF at room temperature. organic-chemistry.org This catalytic system has demonstrated high efficiency, with yields of desired cyclopropanecarbonitriles reaching up to 90%. organic-chemistry.org The reaction is tolerant of a wide array of functional groups, including both electron-donating and electron-withdrawing substituents, as well as halogens, esters, and phenylselanyl groups. organic-chemistry.org Mechanistic studies suggest the involvement of nickelacyclobutane intermediates, with the base playing a critical role in deprotonation and catalyst activation. organic-chemistry.orgthieme-connect.com This method represents a selective and efficient pathway for synthesizing valuable nitrile-containing cyclopropanes. organic-chemistry.org A nickel-catalyzed cascade addition/cyclization of 2-azido-N-arylacrylamides and cyclobutanone oxime esters has also been developed for constructing 3-cyanoalkylated quinoxalin-2(1H)-ones. rsc.org
Intramolecular C-H Bond Coupling for Cyclopropane Formation
Intramolecular C-H bond coupling presents another strategy for the formation of the cyclopropane ring. Palladium-catalyzed enantioselective C-H activation of cyclopropanes has been developed, allowing for the synthesis of cis-substituted chiral cyclopropane carboxylates. nih.gov This method utilizes mono-N-protected amino acid ligands to achieve high levels of stereoinduction under mild conditions. nih.gov This transformation provides a versatile route for creating enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov
Furthermore, an intramolecular coupling of two C-H bonds on gem-dialkyl groups can be achieved using aryl bromide or triflate precursors through a 1,4-Pd shift mechanism. organic-chemistry.org The choice of base, such as pivalate, is crucial in directing the mechanistic pathway towards cyclopropane formation instead of other potential products like benzocyclobutene. organic-chemistry.org
Installation and Derivatization of the Nitrile Moiety
The nitrile group is a key functional component of the target molecule. Its installation can be achieved through several synthetic routes.
Nucleophilic Substitution of Halides by Cyanide
A classic and widely used method for introducing a nitrile group is the nucleophilic substitution of an alkyl halide with a cyanide ion. thieme-connect.dechemguide.co.uk This transformation is one of the most useful in synthetic organic chemistry for preparing nitriles. thieme-connect.de The reaction typically involves heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol. chemguide.co.ukchemistrystudent.com The halogen is replaced by the -CN group, leading to the formation of the nitrile. chemguide.co.uk
Good to excellent yields are generally obtained with primary, benzylic, and allylic halides. thieme-connect.de Secondary halides may give moderate yields, while tertiary halides are prone to elimination reactions under the same conditions. thieme-connect.de The cyanide ion is an ambident nucleophile, meaning it can attack from either the carbon or the nitrogen atom. thieme-connect.de Traditionally, sodium or potassium cyanide is used to favor the formation of nitriles, while silver cyanide is used to obtain isonitriles. thieme-connect.de The reaction conditions, particularly the solvent, are important; the presence of water can lead to the formation of alcohols as byproducts. chemguide.co.ukchemistrystudent.com
Cyanoesterification Reactions (e.g., Palladium-Catalyzed)
Palladium-catalyzed direct cyanoesterification of cyclopropenes provides a highly atom-economic and diastereoselective route to polysubstituted cyclopropanecarbonitriles. organic-chemistry.orgnih.gov This method offers mild reaction conditions, good functional group compatibility, and operational simplicity. organic-chemistry.orgnih.govacs.org Using a catalyst system such as Pd₂(dba)₃ and Xantphos with ethyl cyanoformate as a bifunctional reagent, the reaction proceeds at elevated temperatures in an inert atmosphere to afford products in high yields and with excellent diastereoselectivities. organic-chemistry.org
The method is tolerant of a wide range of substituents on the cyclopropene (B1174273) ring, including aryl, alkyl, heteroaryl, and spiro groups. organic-chemistry.org Both electron-donating and electron-withdrawing groups are well-tolerated. organic-chemistry.org The scalability of this reaction has been demonstrated, and the resulting cyclopropanecarbonitrile (B140667) products can be further transformed into synthetically useful derivatives such as amino alcohols and amides. organic-chemistry.orgacs.org
Reactions Involving Nitrile Oxides
Nitrile oxides are reactive intermediates that can be utilized in the synthesis of molecules containing the nitrile functionality, often through cycloaddition reactions. chem-station.comnih.gov They are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. chem-station.comnih.govresearchgate.net These heterocyclic products can then potentially be transformed to reveal the nitrile group.
Nitrile oxides are typically generated in situ from precursors like aldoximes through oxidation, or from hydroximoyl chlorides via dehydrohalogenation. researchgate.net A variety of oxidants can be used for the conversion of aldoximes to nitrile oxides, including N-bromosuccinimide and chloramine-T. researchgate.net The cycloaddition reactions of nitrile oxides are of considerable importance in organic synthesis as they provide access to versatile building blocks. chem-station.comresearchgate.net The reactivity of nitrile oxides is generally higher than that of nitrones. chem-station.com
Introduction and Modification of the Aminophenyl Group
The aminophenyl group is another crucial part of the target molecule's structure. Its introduction and subsequent modification are key synthetic steps. A common strategy involves introducing a nitro group onto the phenyl ring and then reducing it to an amine. For instance, the synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile (B3050197) can be achieved from 4-nitrobenzaldehyde (B150856) in a multi-step process. amanote.com
In one patented method for a related compound, 1-(4-aminophenyl)cyclopentanecarbonitrile (B111213), a p-nitrochlorobenzene is used as a starting material to first form 1-(4-nitrophenyl)cyclopentanecarbonitrile. google.com This intermediate is then subjected to a nitro reduction reaction under the action of a catalyst to yield the final aminophenyl product. google.com This approach avoids a potentially hazardous nitration step. google.com The reduction of the nitro group to an amine is a common transformation in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C). researchgate.net
Reduction of Nitro Precursors to Amino Functions
A common and effective method for introducing the amino group onto the phenyl ring is through the reduction of a nitro precursor, specifically 1-(4-nitrophenyl)cyclopropanecarbonitrile (B1308643). This transformation is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation with Palladium-on-Carbon (Pd/C): This is a widely used method for the reduction of nitroarenes. The reaction involves treating the nitro compound with hydrogen gas in the presence of a palladium catalyst supported on activated carbon. This process is generally clean, efficient, and results in high yields of the corresponding amine. google.com The reaction is typically carried out under a pressure of 0.4 to 0.6 MPa. google.com After the reaction is complete, the catalyst can be easily removed by filtration. A study on the catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) using a stabilized Pd nanoparticle catalyst demonstrated quantitative chemoselective conversion of the nitroarene to the primary amine. rsc.org
Other Catalysts: Besides Pd/C, other catalysts like Platinum on carbon (Pt/C) can also be employed for this reduction. google.com Nickel nanoparticle catalysts have also shown excellent activity in the one-pot hydrogenation of 4-nitrophenol. rsc.org
The general reaction scheme for the reduction of the nitro precursor is as follows:

Figure 1: General scheme for the reduction of 1-(4-nitrophenyl)cyclopropanecarbonitrile to this compound.
| Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Yield | Reference |
| Pd/C | 0.4 - 0.6 | Not Specified | Not Specified | High | google.com |
| Pt/C | Not Specified | Not Specified | Not Specified | Not Specified | google.com |
| Ni/C | 1.0 (10 bar H₂) | 80 | Not Specified | High | rsc.org |
| Pd nanoparticles | Not Specified | Not Specified | Not Specified | Quantitative | rsc.org |
| This table summarizes common catalysts and conditions for the reduction of nitro precursors. |
Reductive Amination Strategies
Reductive amination is a versatile method for forming amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or a primary or secondary amine. libretexts.orgjocpr.com This two-step process involves the initial formation of an imine or enamine, which is then reduced to the corresponding amine. libretexts.org This strategy can be applied to synthesize analogs of this compound by reacting a suitable ketone precursor with an amine in the presence of a reducing agent.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride. libretexts.orgorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the iminium ion intermediate over the carbonyl starting material. youtube.com The reaction can often be performed in a one-pot procedure, which simplifies the synthetic process. jocpr.comyoutube.com
A general representation of a reductive amination reaction is shown below:

Figure 2: General scheme for reductive amination to form an amine.
| Reducing Agent | Catalyst | Solvent | Key Features | Reference |
| Sodium Cyanoborohydride (NaBH₃CN) | Acid (e.g., Acetic Acid) | Methanol, Water | Mild and selective for iminium ions. libretexts.orgyoutube.com | libretexts.orgyoutube.com |
| Sodium Triacetoxyborohydride | Acetic Acid (optional) | 1,2-Dichloroethane (DCE), THF | General, mild, and selective. organic-chemistry.org | organic-chemistry.org |
| Nickel Nanoparticles | Isopropanol (transfer hydrogenation) | Not Specified | Heterogeneous catalyst. | organic-chemistry.org |
| This table outlines various reagents and conditions used in reductive amination strategies. |
Amide Bond Formation via Coupling with Cyclopropanecarboxylic Acid Derivatives
Another synthetic route involves the formation of an amide bond by coupling a substituted aniline (B41778) with a cyclopropanecarboxylic acid derivative. This approach is particularly useful for creating analogs with modifications on the cyclopropane ring. Coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with the amine.
HATU/DIPEA Mediated Coupling: A widely used and efficient method for amide bond formation utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). mychemblog.comyoutube.com HATU activates the carboxylic acid to form a highly reactive acyl-oxy-azabenzotriazole intermediate, which readily reacts with the amine to form the amide bond. mychemblog.com This method is known for its high yields, fast reaction times, and compatibility with a wide range of functional groups. nih.gov
The general reaction is as follows:

Figure 3: General scheme for HATU/DIPEA mediated amide bond formation.
| Coupling Reagent | Base | Solvent | Advantages | Reference |
| HATU | DIPEA | DMF, DCM | High efficiency, mild conditions, low epimerization. mychemblog.comyoutube.com | mychemblog.comyoutube.com |
| EDC/HOBt | DMAP, DIPEA | CH₃CN | Convenient, good to excellent yields for electron-deficient amines. nih.gov | nih.gov |
| DCC/DMAP | Not Specified | Not Specified | Common coupling protocol. nih.gov | nih.gov |
| This table highlights common coupling reagents for amide bond formation. |
Stereoselective Synthesis Approaches
The biological activity of cyclopropane-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound analogs is of significant importance.
Enantioselective Cyclopropanation Reactions
Enantioselective cyclopropanation involves the creation of a chiral cyclopropane ring from an alkene and a carbene precursor, catalyzed by a chiral catalyst. This approach allows for the direct formation of enantiomerically enriched cyclopropane derivatives.
Various transition metal catalysts, including those based on rhodium, copper, and gold, have been developed for this purpose. nih.govmdpi.com For instance, gold(I)-carbene complexes have been used as catalysts in the reaction of olefins and propargylic esters to generate polysubstituted cyclopropane derivatives with high enantioselectivity. nih.govmdpi.com Another approach involves biocatalysis, where engineered enzymes, such as myoglobin, can catalyze the asymmetric cyclopropanation of olefins with high stereoselectivity. rochester.edu
| Catalyst System | Substrates | Key Features | Reference |
| Chiral Gold(I)-Carbene Complexes | Olefins and Propargylic Esters | High enantioselectivity, good to exclusive cis selectivity. nih.govmdpi.com | nih.govmdpi.com |
| Engineered Myoglobin | Olefins and Diazoacetonitrile | High diastereoselectivity and enantioselectivity (up to 99.9% de and ee). rochester.edu | rochester.edu |
| This table summarizes different catalytic systems for enantioselective cyclopropanation. |
Diastereoselective Synthesis of Substituted Cyclopropanecarbonitriles
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of substituted cyclopropanecarbonitriles, this often involves the reaction of a substituted alkene with a cyanocarbene precursor or an equivalent.
A palladium-catalyzed direct cyanoesterification of cyclopropenes has been developed for the highly diastereoselective synthesis of polysubstituted cyclopropanecarbonitriles. organic-chemistry.orgacs.orgnih.gov This method offers mild reaction conditions, good functional group compatibility, and provides products in high yields and excellent diastereoselectivities (>20:1 dr). organic-chemistry.org Another strategy involves the formal coupling of carbon pronucleophiles and unactivated alkenes, which proceeds with high diastereoselectivity. nih.gov
Kinetic Resolution of Racemic Cyclopropanecarbonitrile Derivatives
Kinetic resolution is a technique used to separate a racemic mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org
Enzyme-catalyzed reactions are particularly effective for the kinetic resolution of racemic cyclopropane derivatives. researchgate.net For example, lipases can be used to selectively acylate one enantiomer of a racemic cyclopropylmethanol, allowing for the separation of the acylated product from the unreacted enantiomer. The systematic investigation of kinetic enzymatic resolution has been applied to various synthetically useful cyclopropylmethanols. researchgate.net Ruthenium-catalyzed enantioselective hydrogenation has also been employed for the kinetic resolution of racemic ketones containing a cyclopropane moiety. researchgate.net
| Method | Catalyst/Reagent | Substrate Type | Outcome | Reference |
| Enzyme-Catalyzed Acylation | Lipases | Racemic Cyclopropylmethanols | Separation of enantiomers through selective acylation. researchgate.net | researchgate.net |
| Ru-Catalyzed Hydrogenation | Chiral Ruthenium Complex | Racemic Ketones | Enantioenriched alcohol and unreacted ketone. researchgate.net | researchgate.net |
| This table provides an overview of methods for the kinetic resolution of cyclopropanecarbonitrile derivatives. |
Reactivity and Chemical Transformations of 1 4 Aminophenyl Cyclopropanecarbonitrile
Cyclopropane (B1198618) Ring Reactivity
The high ring strain (approximately 27 kcal/mol) of the cyclopropane ring makes it susceptible to reactions that lead to ring-opening, thereby relieving the strain. researchgate.net In donor-acceptor (D-A) cyclopropanes, this reactivity is enhanced due to the polarization of the C-C bonds. The presence of the electron-donating aminophenyl group and the electron-withdrawing nitrile group facilitates the cleavage of the bond distal to the substituents.
Ring-opening of donor-acceptor cyclopropanes can be initiated by various means, including thermal activation, Lewis acid catalysis, or electrophilic attack. scispace.comrsc.org
Lewis Acid Catalysis : Lewis acids can coordinate to the electron-withdrawing nitrile group. This coordination increases the electrophilicity of the cyclopropane ring, making it more vulnerable to nucleophilic attack, which triggers the ring-opening. scispace.com This process typically results in the formation of a 1,3-dipolar species or a related intermediate that can be trapped by nucleophiles. For instance, the reaction of similar D-A cyclopropanes with nucleophiles in the presence of a Lewis acid leads to the formation of γ-substituted products. scispace.com
Base-Promoted Reactions : Alternatively, under basic conditions, the donor properties of the aminophenyl group can be enhanced (e.g., through deprotonation if N-acylated), which can also facilitate the ring-opening to form intermediate species like a p-quinone methide, which then reacts with nucleophiles. rsc.org
Electrophilic Addition : Electrophiles can attack the cyclopropane ring, leading to its cleavage. For example, the reaction of substituted cyclopropanes with reagents like benzeneselenenyl chloride, sometimes in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄), results in regio- and stereoselective ring-opening to yield butanedioate derivatives. rsc.org
The general mechanism for these transformations involves the formation of a stabilized dipolar intermediate, which allows for subsequent C-C or C-heteroatom bond formation. rsc.org
The cyclopropyl (B3062369) group, particularly when activated, can participate in transition metal-catalyzed cross-coupling reactions. While direct cross-coupling of the C-H bonds of the cyclopropane ring is challenging, it can be achieved through preliminary functionalization, such as borylation.
A well-established sequence for similar structures involves an initial C(sp³)–H borylation followed by a Suzuki-Miyaura coupling. nih.gov For a molecule like 1-(4-aminophenyl)cyclopropanecarbonitrile, a hypothetical pathway could involve:
Directed C-H Borylation : An iridium-based catalyst could selectively borylate one of the C-H bonds on the cyclopropane ring, directed by the neighboring amino group (potentially after protection).
Suzuki-Miyaura Coupling : The resulting cyclopropyl boronic ester can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various aryl or vinyl halides. nih.govresearchgate.net This reaction typically proceeds with retention of the stereochemistry at the carbon atom bearing the boron group. nih.gov
This two-step process allows for the formal coupling of the cyclopropane ring with various organic fragments, providing a pathway to more complex molecular architectures. mdpi-res.comrsc.org
Nitrile Group Transformations
The cyano group (–C≡N) is a versatile functional group that can be converted into several other functionalities, including amines, aldehydes, ketones, amides, and carboxylic acids. chemistrysteps.comresearchgate.net Its strong polarization makes the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.org
The hydrolysis of nitriles is a fundamental transformation that can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com The reaction proceeds through an amide intermediate, and the final product—either the amide or the carboxylic acid—can often be selected by controlling the reaction conditions. stackexchange.comchemguide.co.uk
Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) typically leads to complete hydrolysis, forming the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The mechanism involves initial protonation of the nitrile nitrogen, followed by attack of water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.comchemistrysteps.com The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid. libretexts.org
Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous base (e.g., NaOH) yields a carboxylate salt and ammonia (B1221849). libretexts.org Subsequent acidification of the mixture is required to obtain the free carboxylic acid. libretexts.org The mechanism starts with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com
Selective hydrolysis to the amide can be achieved using controlled or milder conditions. For instance, using hydrated ionic liquids like tetrabutylammonium (B224687) hydroxide (TBAH) or alkaline hydrogen peroxide can favor the formation of the primary amide while minimizing the subsequent hydrolysis to the carboxylic acid. stackexchange.comresearchgate.net
| Transformation | Reagents and Conditions | Primary Product | Reference(s) |
| Full Hydrolysis | Aq. HCl or H₂SO₄, heat (reflux) | Carboxylic Acid | libretexts.org, chemguide.co.uk |
| Full Hydrolysis | Aq. NaOH, heat (reflux), then H₃O⁺ | Carboxylic Acid | chemistrysteps.com, libretexts.org |
| Partial Hydrolysis | H₂SO₄ in TFA | Amide | stackexchange.com |
| Partial Hydrolysis | Tetrabutylammonium Hydroxide (TBAH) | Amide | researchgate.net |
| Partial Hydrolysis | Alkaline H₂O₂ | Amide | stackexchange.com |
| Biocatalysis | Nitrile hydratase enzymes | Amide | nih.gov |
Nitrile imines are reactive 1,3-dipoles that can be generated in situ from precursors such as hydrazonoyl chlorides via base-promoted dehydrohalogenation. nih.gov Although not directly formed from the nitrile itself, a derivative of this compound could be envisioned as a precursor to a nitrile imine. These intermediates readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to construct five-membered heterocyclic rings like pyrazolines and pyrazoles. nih.govuq.edu.au
The general scheme for such a reaction is:
Formation of a Precursor : The aminophenyl group could be derivatized to a hydrazone, which is then halogenated to form a hydrazonoyl chloride.
Generation of Nitrile Imine : Treatment with a non-nucleophilic base (e.g., triethylamine) eliminates HCl to generate the transient nitrile imine.
Cycloaddition : The nitrile imine is trapped by a suitable dipolarophile present in the reaction mixture. The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the reacting partners. nih.gov
These cycloaddition reactions are a powerful tool for synthesizing complex heterocyclic systems from nitrile-containing precursors. mdpi.com
Aminophenyl Group Reactivity
The primary aromatic amine (aniline) moiety in this compound is a versatile functional group that can undergo a wide array of chemical transformations.
Diazotization : The primary amino group can react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly useful and can be converted into a variety of other functional groups through reactions such as:
Sandmeyer Reaction : Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction : Replacement with -F using fluoroboric acid (HBF₄).
Gattermann Reaction : Replacement with halides using copper powder.
Hydrolysis : Replacement with an -OH group by heating in aqueous acid.
Acylation : The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form amides. This reaction is often used to protect the amino group or to modulate its electronic properties.
Alkylation/Arylation : The nitrogen can be alkylated or arylated, for example, through reductive amination or Buchwald-Hartwig amination, to form secondary or tertiary amines.
Electrophilic Aromatic Substitution : The -NH₂ group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution. Reactions such as halogenation, nitration, and sulfonation will occur primarily at the positions ortho to the amino group, as the para position is already substituted. Due to its high reactivity, the amino group is often acylated to an amide (e.g., -NHCOCH₃) to moderate its activating effect and prevent over-reaction or oxidation.
Oxidative Cyclization : In molecules with appropriate side chains, the aminophenyl group can participate in oxidative cyclization reactions. For instance, related 4-(2-aminophenyl)-4-oxobutanenitriles undergo intramolecular cyclization in the presence of a base like KOH and an oxidant (often atmospheric oxygen) to form indolinone derivatives. nih.gov
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. masterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the ring. uci.edu
In the case of this compound, the amino group is a powerful activating group and an ortho, para-director. This is due to the ability of the nitrogen's lone pair of electrons to delocalize into the aromatic π-system, stabilizing the positively charged intermediate (the arenium ion or sigma complex) that forms during the reaction. uci.edulibretexts.org This resonance stabilization is most effective when the incoming electrophile adds to the positions ortho or para to the amino group.
However, since the cyclopropanecarbonitrile (B140667) group already occupies the para position (position 4), electrophilic attack is predominantly directed to the two equivalent ortho positions (positions 2 and 6). The cyclopropanecarbonitrile substituent itself is generally considered to be weakly deactivating or neutral in its effect on the aromatic ring's reactivity towards electrophiles. Therefore, the directing effect is overwhelmingly controlled by the strongly activating amino group.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions would be expected to yield 2-substituted products.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Major Product |
| Bromination | Br₂, FeBr₃ | 1-(4-Amino-3-bromophenyl)cyclopropanecarbonitrile |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Amino-3-nitrophenyl)cyclopropanecarbonitrile |
| Sulfonation | Fuming H₂SO₄ | 4-(1-Cyanocyclopropyl)-3-aminobenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Amino-3-acylphenyl)cyclopropanecarbonitrile |
Derivatization Reactions of the Amine (e.g., Acylation, Alkylation)
The primary aromatic amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This makes it a prime site for various chemical transformations, particularly acylation and alkylation, to synthesize a wide range of derivatives. Such derivatives are often key intermediates in the synthesis of more complex molecules. atlantis-press.com
Acylation
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. This reaction forms a new carbon-nitrogen bond, resulting in an amide derivative. The reaction is generally high-yielding and serves to protect the amine group or to introduce new functional moieties. For example, the reaction with acetyl chloride would yield N-[4-(1-cyanocyclopropyl)phenyl]acetamide.
Table 2: Representative Acylation Reactions
| Acylating Agent | Product Structure | Product Name |
| Acetyl Chloride | CH₃CO-NH-Ph-C₃H₄CN | N-[4-(1-Cyanocyclopropyl)phenyl]acetamide |
| Benzoyl Chloride | PhCO-NH-Ph-C₃H₄CN | N-[4-(1-Cyanocyclopropyl)phenyl]benzamide |
| Acetic Anhydride | CH₃CO-NH-Ph-C₃H₄CN | N-[4-(1-Cyanocyclopropyl)phenyl]acetamide |
Alkylation
Alkylation of the primary amine can be achieved using alkyl halides. This reaction introduces an alkyl group onto the nitrogen atom, forming secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts. To achieve mono-alkylation, specific strategies such as reductive amination or using a large excess of the primary amine may be employed.
Table 3: Potential Alkylation Products
| Alkylating Agent | Product Type | Product Name |
| Methyl Iodide (CH₃I) | Secondary Amine | 1-[4-(Methylamino)phenyl]cyclopropanecarbonitrile |
| Methyl Iodide (Excess) | Tertiary Amine | 1-[4-(Dimethylamino)phenyl]cyclopropanecarbonitrile |
| Ethyl Bromide (C₂H₅Br) | Secondary Amine | 1-[4-(Ethylamino)phenyl]cyclopropanecarbonitrile |
Mechanistic Investigations of Reactions Involving the Cyclopropane Carbonitrile Scaffold
Unimolecular Isomerization Pathways of Cyclopropanecarbonitriles
Cyclopropanecarbonitriles, especially those bearing aryl or vinyl groups, can undergo several types of unimolecular isomerizations, primarily driven by thermal or photochemical energy input. These rearrangements alleviate the inherent ring strain of the three-membered ring.
One of the most studied rearrangements applicable to this scaffold is the vinylcyclopropane-cyclopentene rearrangement . wikipedia.orgacs.org If a vinyl group is present on the cyclopropane (B1198618) ring, heating can induce a ring expansion to form a cyclopentene. The mechanism for this transformation has been a subject of extensive debate, with evidence supporting both a concerted, pericyclic pathway governed by orbital symmetry rules, and a stepwise pathway proceeding through a diradical intermediate. wikipedia.orgwikiwand.com The operative mechanism is highly dependent on the specific substrate and reaction conditions. wikipedia.org For an aryl-substituted cyclopropane, this pathway would require the presence of a vinyl substituent.
Thermal rearrangements of 2-arylcyclopropanes bearing two carbonyl groups have been shown to yield 2-carbonyl-1-naphthol derivatives at high temperatures (210–340 °C), indicating complex, unprecedented rearrangements involving the aryl group's participation. rsc.org
Photochemical activation offers alternative isomerization pathways. For aryl cyclopropanes, visible-light photoredox catalysis can induce ring-opening. This process typically involves an initial single-electron transfer (SET) from the electron-rich aryl group (like the aminophenyl group) to a photocatalyst, generating an aryl radical cation. rawdatalibrary.netnjtech.edu.cn This weakens a distal C-C bond of the cyclopropane ring, facilitating its cleavage to form a more stable radical intermediate, which can then be trapped or undergo further reactions. rawdatalibrary.net
Elucidation of Cyclopropanation Reaction Mechanisms (e.g., Concerted vs. Biradical Paths)
The formation of the cyclopropane-carbonitrile scaffold is a critical step in its synthesis, and the mechanism of cyclopropanation dictates the stereochemical outcome of the product. The addition of a carbon atom (a carbene or carbenoid) to an alkene is the fundamental transformation, which can proceed through distinct mechanistic pathways. psiberg.com
Concerted Mechanisms: A concerted reaction involves a single transition state where all bond-forming and bond-breaking occurs simultaneously, without the formation of an intermediate. psiberg.com This pathway is characteristic of many important cyclopropanation reactions:
Simmons-Smith Reaction: This reaction utilizes an organozinc carbenoid (typically iodomethylzinc iodide) generated from diiodomethane (B129776) and a zinc-copper couple. chemistrylearner.comnumberanalytics.com The reaction with an alkene is highly stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. numberanalytics.com This is strong evidence for a concerted mechanism that proceeds through a three-centered "butterfly-type" transition state. chemistry-reaction.comnih.gov
Metal-Catalyzed Carbene Transfer: Transition metals, particularly rhodium and copper complexes, are widely used to catalyze the decomposition of diazo compounds to generate metal carbene intermediates. wikipedia.orgacsgcipr.org These metal carbenes then add to alkenes. The prevailing mechanism is a concerted addition of the carbene to the double bond, which preserves the alkene's stereochemistry. wikipedia.org
Stepwise (Biradical) Mechanisms: In a stepwise mechanism, the reaction proceeds through one or more intermediates. psiberg.com In the context of cyclopropanation, a carbene could add to one carbon of the alkene first, forming a diradical intermediate. This intermediate would then need to undergo ring closure to form the cyclopropane. A key feature of a diradical intermediate is the potential for rotation around the single bonds before ring closure, which would lead to a loss of stereospecificity. While this pathway is sometimes considered, the high degree of stereospecificity observed in most common cyclopropanation reactions provides strong evidence against a long-lived biradical intermediate in those cases. masterorganicchemistry.com
The choice between a concerted or stepwise pathway in metal-catalyzed reactions can depend on the specific metal, its ligands, and the electronic nature of the carbene. sciencepublishinggroup.com For instance, some iron-porphyrin catalyzed cyclopropanations have been investigated for both concerted and radical stepwise pathways. acs.orgnih.gov
| Cyclopropanation Method | Key Reagent(s) | Proposed Mechanism | Stereochemical Outcome |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂ + Zn(Cu) | Concerted (Butterfly Transition State) chemistry-reaction.comnih.gov | Stereospecific numberanalytics.com |
| Carbene Addition | CH₂N₂ + light/heat | Primarily Concerted masterorganicchemistry.com | Largely Stereospecific masterorganicchemistry.com |
| Rhodium-Catalyzed | N₂CHR + Rh₂(OAc)₄ | Concerted (via Metal Carbene) wikipedia.org | Stereospecific wikipedia.org |
Understanding Ring Strain and its Role in Driving Cyclopropane Reactivity
The high reactivity of the cyclopropane ring is a direct consequence of its significant ring strain. masterorganicchemistry.com This strain is a combination of angle strain and torsional strain, which elevates the molecule's ground-state energy and provides a powerful thermodynamic driving force for ring-opening reactions. masterorganicchemistry.comnih.gov The total ring strain in cyclopropane is approximately 27.5 kcal/mol (115 kJ/mol). libretexts.orgwikipedia.org
This stored potential energy makes the cyclopropane ring behave somewhat like a π-bond, capable of undergoing addition reactions where the ring opens. quora.com While cyclopropane is more strained than cyclobutane, the difference in reactivity is often far greater than the small difference in strain energy would suggest, indicating that electronic factors in the transition state of ring-opening reactions also play a crucial role. nih.gov
| Cycloalkane | Ring Size | Total Ring Strain (kcal/mol) | Primary Strain Type(s) |
|---|---|---|---|
| Cyclopropane | 3 | ~27.5 libretexts.org | Angle & Torsional wikipedia.org |
| Cyclobutane | 4 | ~26.4 libretexts.org | Angle & Torsional |
| Cyclopentane (B165970) | 5 | ~6.2 pressbooks.pub | Primarily Torsional |
| Cyclohexane | 6 | ~0 utexas.edu | Essentially Strain-Free (in chair form) |
Mechanistic Aspects of Metal-Catalyzed Transformations
The cyclopropane-carbonitrile scaffold can undergo a variety of transformations catalyzed by transition metals, which can activate the molecule in several ways. The specific mechanistic pathway is highly dependent on the metal, its ligands, the substrate's substituents, and the reaction conditions. mdpi.com
A primary mode of activation for cyclopropanes, particularly vinylcyclopropanes, involves oxidative addition of a C-C bond to a low-valent metal center (e.g., Pd(0), Ni(0), Rh(I)). nih.govnih.gov This process involves the cleavage of a strained C-C bond and the formation of a metallacyclobutane intermediate. nih.gov This intermediate can then undergo further reactions, such as reductive elimination or β-carbon elimination, to form new products. For the 1-(4-aminophenyl)cyclopropanecarbonitrile scaffold, the metal could insert into either the C1-C2 or C1-C3 bond. The presence of the electron-donating aminophenyl group and the electron-withdrawing nitrile group would strongly influence the regioselectivity of this insertion.
Rhodium(I) catalysts are known to mediate various cycloaddition reactions involving vinylcyclopropanes, where the cyclopropane can act as either a three-carbon or five-carbon synthon after ring opening. researchgate.net Rhodium catalysis can also be employed in C-H activation/cycloaddition cascades, where the metal first activates a C-H bond on the aryl ring before interacting with the cyclopropane or another reaction partner. nih.gov
More recently, photoredox catalysis has emerged as a powerful tool for the functionalization of aryl cyclopropanes. nih.gov As mentioned in section 4.1, the mechanism proceeds through a single-electron oxidation of the electron-rich aminophenyl ring to form a radical cation. rawdatalibrary.net This activation mode weakens the cyclopropane C-C bonds, allowing for nucleophilic attack and ring-opening to generate a stable benzylic radical, which can then be functionalized in a subsequent step. njtech.edu.cn This pathway avoids the need for pre-functionalized starting materials and often proceeds under mild, metal-free conditions. nih.gov
Finally, transition metal catalysis can also enable cross-coupling reactions at the cyclopropane ring. nih.gov The cyclopropyl (B3062369) group can be prepared as an organometallic nucleophile or used as a cyclopropyl halide electrophile, allowing for the formation of new C-C bonds at the ring itself without necessarily opening it. nih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are indispensable tools for elucidating the molecular geometry, electronic structure, and energetic properties of molecules like 1-(4-aminophenyl)cyclopropanecarbonitrile. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of computational cost and accuracy. rasayanjournal.co.inarxiv.orgnih.gov
DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to determine the optimized molecular geometry, including bond lengths and angles. rasayanjournal.co.inuobaghdad.edu.iq For the aminophenyl group, these calculations would reveal the degree of pyramidalization at the nitrogen atom and the electronic interplay between the amino group and the aromatic ring. For the cyclopropanecarbonitrile (B140667) moiety, DFT can precisely predict the characteristic short C-C bonds of the cyclopropane (B1198618) ring and the geometry around the quaternary carbon.
Furthermore, these calculations provide critical insights into the molecule's electronic properties through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. rasayanjournal.co.in For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO would likely have significant contributions from the electron-withdrawing nitrile group and the aromatic ring.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this molecule, the nitrogen of the amino group would represent a region of negative potential (a nucleophilic site), while the hydrogen atoms of the amino group and potentially the region around the nitrile group would show positive potential (electrophilic sites).
| Property | Description | Predicted Characteristic for this compound |
| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Non-planar structure with specific bond lengths for the cyclopropane ring (approx. 1.51 Å) and aromatic C-N bond. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | High energy value, localized on the aminophenyl moiety, indicating its role as the primary electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | Low energy value, with contributions from the aromatic ring and nitrile group, indicating electron-accepting regions. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. | A moderate gap, suggesting a balance between stability and reactivity, influenced by both donor and acceptor groups. |
| Dipole Moment | A measure of the net molecular polarity. | A significant dipole moment arising from the charge separation between the electron-donating amino group and the electron-withdrawing nitrile group. |
| MEP Analysis | Visualization of electrostatic potential on the electron density surface. | Negative potential (red/yellow) localized on the amino nitrogen and nitrile nitrogen; Positive potential (blue) on the amine hydrogens. |
This table presents expected characteristics based on the functional groups present in the molecule, derived from general principles of quantum chemical calculations.
Modeling of Transition States and Reaction Pathways
Computational chemistry provides powerful methods to explore the mechanisms of chemical reactions by locating and characterizing transition states (TS). ucsb.edumit.edu A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration at the "point of no return" between reactants and products. mit.edu By calculating the structure and energy of a transition state, chemists can determine the activation energy of a reaction, which is crucial for understanding its kinetics. ucsb.edu
For a molecule like this compound, transition state modeling could be applied to understand its synthesis or subsequent reactions. For instance, in a potential synthetic step involving the cyclopropanation of an olefin, computational models could compare different mechanistic pathways (e.g., concerted vs. stepwise) to determine the most favorable route. acs.org Calculations can identify the key geometric features of the TS, such as which bonds are breaking and forming.
Vibrational frequency calculations are a critical component of TS analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate that leads from reactant to product. acs.org This analysis confirms that the located structure is indeed a TS and not a local minimum on the potential energy surface. Such studies on the isomerization of cyclopropanecarbonitrile have utilized DFT and Two-Configuration Self-Consistent-Field (TCSCF) methods to locate transition states for both concerted and biradical pathways. acs.org These computational approaches can elucidate the complex mechanisms involved in the ring-opening of the strained cyclopropane ring. researchgate.netnih.gov
Theoretical Descriptions of Cyclopropane Bonding
The cyclopropane ring possesses unique bonding characteristics due to its significant ring strain. Standard sp³ hybridization, which leads to ideal bond angles of 109.5°, is not possible within a three-membered ring where the geometric C-C-C angle is fixed at 60°. hrpatelpharmacy.co.inwikipedia.org Two primary models, the Coulson-Moffitt and Walsh models, provide theoretical descriptions of this unusual bonding.
Bent Bonds and the Coulson-Moffitt Model
Proposed by Coulson and Moffitt, this model modifies hybridization theory to account for the geometry of the cyclopropane ring. pharmaguideline.comscribd.comslideshare.net It postulates that the carbon atoms undergo rehybridization to create orbitals with different s and p characters for the C-C and C-H bonds. hrpatelpharmacy.co.in The orbitals used for the C-C bonds have more p-character (approaching sp⁵), while the C-H bond orbitals have more s-character. wikipedia.org
This rehybridization results in the C-C bonding orbitals being directed away from the direct line connecting the carbon nuclei. pharmaguideline.com The overlap between these orbitals is less efficient than a standard sigma bond, leading to curved or "bent bonds," often referred to as "banana bonds." hrpatelpharmacy.co.inwikipedia.orgpharmaguideline.com This model successfully explains several key features of cyclopropane:
High Reactivity : The poor orbital overlap results in weaker C-C bonds compared to normal alkanes, making the ring susceptible to opening reactions. hrpatelpharmacy.co.inscribd.com
Bond Angles : The inter-orbital angle for the C-C bonds is calculated to be around 104°, which significantly reduces the angle strain from the idealized 109.5°. wikipedia.orgpharmaguideline.comscribd.com
Bond Lengths : The increased s-character in the C-H bonds leads to them being shorter and stronger than in typical alkanes. wikipedia.org
| Property | Standard Alkane C-C Bond | Cyclopropane C-C Bond (Coulson-Moffitt Model) |
| Hybridization | ~ sp³ | ~ sp⁵ (more p-character) |
| Bond Type | Sigma (σ) | Bent or "Banana" Bond |
| Inter-orbital Angle | ~ 109.5° | ~ 104° |
| Bond Path | Linear (along internuclear axis) | Curved (outside internuclear axis) |
| Relative Strength | Stronger | Weaker |
| Reactivity | Less reactive | More reactive (prone to ring-opening) |
The Walsh Model
An alternative description is provided by the Walsh model, which uses a molecular orbital (MO) approach. bluffton.edubluffton.eduscribd.com This model considers the cyclopropane ring to be formed from the interaction of the frontier orbitals of three methylene (B1212753) (CH₂) fragments. bluffton.edu It describes the bonding in terms of a basis set of sp² hybridized orbitals on each carbon. Two sp² orbitals from each carbon are used for C-H bonding and for forming an inward-pointing sigma framework. The remaining p-orbital on each carbon combines to form a set of three MOs that have some resemblance to the π-system of benzene (B151609). The highest occupied molecular orbital (HOMO) in this model has π-like character, which helps explain the ability of the cyclopropane ring to conjugate with adjacent π-systems and stabilize carbocations. bluffton.eduyoutube.comchempedia.info
Computational Approaches for Synthetic Design
Modern computational chemistry offers powerful tools that can aid in the rational design of synthetic routes. One such advanced technique is metadynamics, an enhanced sampling method used to explore the free-energy surfaces (FES) of complex processes. researchgate.net
Funnel Metadynamics (FM) is a specialized variant of this technique. plumed.orgspringernature.com It combines metadynamics with a funnel-shaped restraining potential that limits the exploration of conformational space, making calculations more efficient. nih.gov While FM was primarily developed to calculate the absolute binding free energy between a ligand and a protein target in drug discovery, its underlying principles are applicable to understanding and designing chemical reactions. researchgate.netnih.gov
In the context of synthetic design, metadynamics can be used to map out the free-energy landscape of a chemical reaction as a function of specific collective variables (CVs), which can represent bond formation, bond breaking, or changes in conformation. By adding a history-dependent bias potential, the simulation is encouraged to escape from local energy minima and cross high-energy barriers, allowing for a comprehensive exploration of the reaction pathway. plumed.org
This approach could be used to:
Identify Novel Reaction Pathways : By exploring the FES, simulations can uncover unexpected, low-energy pathways that might not be intuitively obvious to a chemist.
Predict Reaction Outcomes : Understanding the relative energies of intermediates and transition states can help predict the major and minor products of a reaction.
Optimize Reaction Conditions : The effect of different solvents or catalysts can be modeled to find conditions that lower the activation energy for a desired pathway while raising it for undesired side reactions.
By applying these advanced simulation techniques, chemists can move towards a more predictive and rational approach to synthetic design, reducing the amount of trial-and-error experimentation required in the laboratory.
Advanced Spectroscopic and Analytical Characterization of the Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques, STD NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other atoms. In a patent describing the synthesis of 1-(4-Aminophenyl)cyclopropanecarbonitrile, the following ¹H NMR spectral data was reported in DMSO-d₆: δ ppm 8.73-8.68 (m, 2H), 7.82 (d, J=8.1Hz, 2H), 7.61 (d, J=7.8Hz, 2H), 7.55 (d, J=8.1Hz, 2H). googleapis.com This indicates the presence of aromatic protons, with the multiplets and doublets suggesting substitution on the phenyl ring. The specific shifts and coupling constants are characteristic of the compound's structure.
2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms. A COSY spectrum would reveal proton-proton couplings within the cyclopropyl (B3062369) and aminophenyl moieties, while an HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹H and ¹³C signals.
Saturation Transfer Difference (STD) NMR is a specialized technique used to study the binding of small molecules to large protein receptors. If this compound were to be investigated for its interaction with a biological target, STD NMR could identify the specific protons on the compound that are in close proximity to the protein, thereby mapping its binding epitope.
Mass Spectrometry (MS, LC-MS, ES-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Mass Spectrometry (MS) of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula (C₁₀H₁₀N₂).
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for confirming the identity of a synthesized compound. An LC-MS analysis of this compound would provide its retention time from the LC column and its mass spectrum, confirming both its presence and purity in a sample.
Electrospray Ionization Mass Spectrometry (ES-MS) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ES-MS, the sample is ionized by creating a fine spray of charged droplets. For this compound, ES-MS would likely produce a prominent protonated molecular ion [M+H]⁺, which would be detected by the mass analyzer.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
A nitrile (C≡N) stretching vibration would typically be observed in the region of 2260-2220 cm⁻¹. The N-H stretching vibrations of the primary amine group would appear as two bands in the range of 3500-3300 cm⁻¹. The C-H stretching of the aromatic ring would be seen around 3100-3000 cm⁻¹, while the C-H stretching of the cyclopropyl group would be at slightly lower wavenumbers. Bending vibrations for the N-H group and characteristic absorptions for the substituted benzene (B151609) ring would also be present in the fingerprint region of the spectrum.
Chromatographic Methods for Purification and Analysis (e.g., SFC, HPLC, GPC, TLC, Silica (B1680970) Gel Chromatography)
Chromatographic techniques are essential for the purification and analysis of chemical compounds.
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. It can be a powerful tool for the separation of complex mixtures and for chiral separations.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. An HPLC method could be developed to assess the purity of this compound. nih.gov A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with UV detection at an appropriate wavelength to monitor the analyte. nih.gov
Gel Permeation Chromatography (GPC) is used to separate molecules based on their size. While not typically the primary method for small molecules like this compound, it could be used in specific applications, for instance, to analyze any potential polymerization products.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, TLC on silica gel plates with a suitable solvent system would show a single spot for a pure compound.
Silica Gel Chromatography is a common method for the purification of organic compounds. A crude sample of this compound can be loaded onto a column packed with silica gel and eluted with a solvent or a mixture of solvents of increasing polarity to separate the desired compound from impurities. rsc.org
Elemental Analysis
Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a pure sample of this compound (C₁₀H₁₀N₂), the expected elemental composition would be:
Carbon (C): 74.97%
Hydrogen (H): 6.29%
Nitrogen (N): 18.74%
Chemical Applications and Synthetic Utility
1-(4-Aminophenyl)cyclopropanecarbonitrile as an Organic Building Block
Organic building blocks are fundamental molecules that chemists utilize for the assembly of more complex structures. This compound serves as a highly specialized building block. Its primary documented application is in the synthesis of the anti-cancer drug Apatinib. In this context, it functions as a critical precursor, providing the core aminophenyl-cyclopropane structure that is essential for the final drug molecule. The utility of this compound as a building block is largely attributed to its bifunctional nature: the amino group allows for the introduction of various substituents through reactions such as amidation or alkylation, while the nitrile group can be hydrolyzed or reduced to other functional groups.
Intermediacy in the Synthesis of Complex Organic Molecules
The most significant role of this compound is as a key intermediate in the synthesis of Apatinib, a small-molecule tyrosine kinase inhibitor. Patent literature outlines the synthetic route to Apatinib where this compound is a pivotal component.
The synthesis of this intermediate often starts from more readily available precursors. One patented method involves the reaction of 1-hydroxycyclopentanecarbonitrile (B1295621) which is converted to 1-chlorocyclopentanecarbonitrile. This is then reacted with a nitrochlorobenzene-zinc reagent to form 1-(4-nitrophenyl)cyclopentanecarbonitrile. The final step to obtain 1-(4-aminophenyl)cyclopentanecarbonitrile (B111213) is a nitro reduction reaction. google.com
Once formed, this compound undergoes further reactions to build the final structure of Apatinib. This typically involves the reaction of the amino group with a suitably functionalized quinoline (B57606) derivative.
Table 1: Synthetic Steps Involving this compound in the Synthesis of Apatinib
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 1-hydroxycyclopentanecarbonitrile, triphosgene, toluene | Heat, reflux | 1-chlorocyclopentanecarbonitrile |
| 2 | 1-chlorocyclopentanecarbonitrile, nitrochlorobenzene-zinc reagent | Li₂CuCl₄ | 1-(4-nitrophenyl)cyclopentanecarbonitrile |
| 3 | 1-(4-nitrophenyl)cyclopentanecarbonitrile | Catalyst (e.g., Pt/C or Pd/C), Hydrogen | This compound |
| 4 | This compound , Substituted quinoline | Coupling agents | Apatinib |
This table represents a generalized synthetic scheme based on patent descriptions. google.com
Use in Exploring Chemical Space through Functional Group Diversification
While the primary documented use of this compound is highly specific, its structure theoretically allows for a range of chemical transformations for the exploration of chemical space. The key reactive sites for functional group diversification are the primary amino group and the nitrile group.
Amino Group Modifications: The primary aromatic amine can be a handle for a wide variety of reactions. It can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling after conversion to a halide or triflate). These modifications would allow for the synthesis of a library of analogs with diverse substituents on the phenyl ring.
Nitrile Group Transformations: The nitrile group is also versatile. It can be hydrolyzed to a carboxylic acid or an amide, which can then be used in further coupling reactions. Alternatively, it can be reduced to a primary amine, introducing another point of diversification.
Cyclopropane (B1198618) Ring: The cyclopropane ring itself, while generally stable, can undergo ring-opening reactions under certain conditions, providing a pathway to different aliphatic scaffolds.
It is important to note that while these transformations are chemically feasible, extensive research on the use of this compound for broad functional group diversification to explore chemical space is not widely reported in publicly available literature. Its utility has, so far, been predominantly channeled towards the specific synthesis of Apatinib and its analogs.
Future Research Directions in the Chemistry of 1 4 Aminophenyl Cyclopropanecarbonitrile
Development of More Sustainable and Efficient Synthetic Routes
Current synthetic strategies for cyclopropane (B1198618) rings often involve multi-step procedures, hazardous reagents, or generate significant chemical waste. acs.orgacs.org Future research will undoubtedly prioritize the development of greener, more atom-economical, and efficient methods for synthesizing 1-(4-aminophenyl)cyclopropanecarbonitrile.
Key areas of focus will include:
Catalytic C-H Functionalization: Direct functionalization of C-H bonds to form the cyclopropane ring would represent a significant leap in efficiency, minimizing the need for pre-functionalized starting materials.
Hydrogen-Borrowing Catalysis: Exploring hydrogen-borrowing or transfer-hydrogenation strategies could provide pathways that use benign alcohols as alkylating agents, producing water as the only byproduct and avoiding the use of toxic alkyl halides. acs.org
Biocatalysis: The use of enzymes, or "cyclopropanases," offers a highly sustainable route with the potential for exceptional stereoselectivity under mild, aqueous conditions. nih.gov Engineering enzymes to accept substituted aryl alkenes as substrates could pave the way for the direct and enantiopure synthesis of the target molecule. acs.orgnih.gov
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like natural deep eutectic solvents (NADESs) could significantly reduce the environmental impact of the synthesis. rsc.org
| Approach | Key Advantage | Research Goal |
|---|---|---|
| Traditional Methods | Established Procedures | Improve yield and reduce steps |
| Hydrogen-Borrowing Catalysis | Reduced toxic waste (water byproduct) | Develop catalysts for direct cyclopropanation of ketones/alcohols acs.org |
| Biocatalysis | High stereoselectivity, mild conditions | Engineer enzymes for specific substrate acceptance nih.gov |
| Atom-Economical Reactions | Maximizes incorporation of starting materials | Design reactions like palladium-catalyzed cyanoesterification organic-chemistry.orgacs.orgnih.gov |
Exploration of Novel Reactivity Patterns and Transformations
The inherent strain of the cyclopropane ring, combined with the electronic properties of the aminophenyl and nitrile moieties, suggests a rich and underexplored reactive landscape. Future work should focus on leveraging this unique combination for novel chemical transformations.
Potential research avenues include:
Ring-Opening Reactions: Selective cleavage of the C-C bonds in the cyclopropane ring can lead to stereodefined acyclic structures, which are valuable synthetic intermediates. nih.gov Investigating how the aminophenyl and nitrile groups direct the regioselectivity and stereoselectivity of these ring-opening reactions is a key area for exploration.
Domino and Cascade Reactions: Designing one-pot cascade reactions that are initiated by the reactivity of one functional group (e.g., the amine) and propagate through the cyclopropane ring or nitrile group could enable the rapid construction of complex molecular architectures.
Functional Group Interconversion: The versatility of the nitrile group allows for its conversion into a wide array of other functionalities, such as amides, carboxylic acids, and amines. acs.org Systematically exploring these transformations on the this compound scaffold can generate diverse libraries of compounds for various applications. For example, reduction of the nitrile can yield a primary amine, which, together with the aniline (B41778) amine, creates a novel diamine scaffold.
Electrochemical Transformations: Organoelectrocatalysis could enable novel cyclopropanation pathways or functionalization reactions under mild conditions, potentially offering unique selectivity compared to traditional thermal methods. nih.gov
Advanced Catalytic Systems for Enantioselective and Diastereoselective Control
For applications in medicinal chemistry, control over the stereochemistry of the cyclopropane ring is paramount. While significant progress has been made in the stereoselective synthesis of cyclopropanes, applying these methods to highly substituted systems like this compound remains a challenge. acs.orgrsc.org
Future research should target:
Development of Novel Chiral Catalysts: Designing new transition metal catalysts (e.g., based on Palladium, Cobalt, Copper, or Rhodium) with sophisticated chiral ligands is crucial. organic-chemistry.orgresearchgate.netresearchgate.net Recent breakthroughs with bifunctional iminophosphorane (BIMP) catalysts for synthesizing alkylidenecyclopropanes demonstrate the power of innovative catalyst design in controlling stereochemistry. scienmag.com
Asymmetric Organocatalysis: Expanding the scope of organocatalysis to these systems could provide a metal-free alternative for achieving high enantioselectivity.
Stereodivergent Synthesis: A particularly ambitious goal is the development of a suite of catalytic systems where different catalysts can selectively produce any of the possible stereoisomers of a substituted cyclopropane from the same set of starting materials. chemrxiv.org This would provide ultimate control and access to the full chemical space for biological screening.
Integration with Flow Chemistry and Automated Synthesis Platforms
Translating synthetic routes from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. mdpi.comthieme-connect.de The synthesis of this compound and its derivatives is a prime candidate for this technological integration.
Key research directions include:
Telescoped Synthesis: Developing a multi-step continuous flow synthesis where intermediates are not isolated but are directly passed to the next reactor. mdpi.comrsc.org This "telescoping" of reactions can dramatically reduce waste and manual labor while increasing throughput. thieme-connect.de
Packed-Bed Reactors: Utilizing reactors packed with solid-supported catalysts or reagents can simplify purification and allow for the continuous reuse of expensive materials.
Automated Optimization: Combining flow reactors with automated sampling and analysis (e.g., in-line NMR or HPLC) allows for high-throughput reaction optimization using machine learning algorithms. This can rapidly identify the optimal conditions for yield and selectivity.
Photochemical Flow Synthesis: For reactions that are initiated by light, flow reactors offer significant advantages over batch systems by ensuring uniform irradiation of the reaction mixture, which can lead to higher yields and cleaner reactions. mdpi.comresearchgate.net
| Feature | Flow Chemistry | Batch Processing |
|---|---|---|
| Safety | Small reaction volumes, better heat control mdpi.com | Large volumes of potentially hazardous materials |
| Scalability | Achieved by running the process for longer | Requires larger, specialized reactors |
| Efficiency | Superior mixing and heat transfer, potential for telescoping mdpi.comthieme-connect.de | Often limited by mixing and thermal gradients |
| Automation | Easily integrated with automated control and optimization systems | More complex to automate |
Computational-Guided Discovery of New Reactions and Materials Applications
Computational chemistry is a powerful tool for accelerating research by predicting reaction outcomes, elucidating mechanisms, and designing novel molecules with desired properties.
Future research should leverage computational methods to:
Predict Reactivity and Selectivity: Use Density Functional Theory (DFT) and other high-level computations to model transition states of potential reactions involving this compound. This can guide experimental efforts by predicting which reaction pathways are most feasible and how to control regioselectivity and stereoselectivity. researchgate.net
Catalyst Design: Employ computational modeling to design new chiral catalysts for stereoselective cyclopropanation. chemrxiv.org By understanding the non-covalent interactions between the catalyst, substrate, and reagents in the transition state, more effective catalysts can be rationally designed, reducing the trial-and-error of traditional catalyst development.
Discovery of Materials Applications: Screen virtual libraries of derivatives of this compound for potential applications in materials science. For instance, computational tools can predict properties relevant to organic electronics (e.g., HOMO/LUMO levels) or the binding affinity of polymers derived from this scaffold for specific analytes, guiding the synthesis of new functional materials.
Q & A
Basic Research Questions
What are the established synthetic routes for 1-(4-Aminophenyl)cyclopentanecarbonitrile?
The synthesis involves a multi-step process:
Formation of p-nitrochlorobenzene-zinc reagent : Prepared using lithium tetrachlorocuprate (Li₂CuCl₄) as a catalyst .
Reaction with 1-chlorocyclopentanecarbonitrile : The zinc reagent reacts with 1-chlorocyclopentanecarbonitrile in a solvent (e.g., THF) to form 1-(4-nitrophenyl)cyclopentanecarbonitrile .
Reduction : The nitro group is reduced to an amino group using hydrogen gas with a palladium catalyst or sodium dithionite, yielding the final product .
Key Considerations : Solvent choice and catalyst efficiency directly impact reaction yield.
Which analytical techniques validate the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns protons and carbons to confirm cyclopentane ring geometry and amino group positioning .
- Mass Spectrometry (MS) : Validates molecular weight (186.25 g/mol) and fragmentation patterns .
- HPLC : Assesses purity (>98% in commercial samples) and detects impurities .
What biological activities have been reported for this compound?
- Antimicrobial : Exhibits activity against Gram-positive bacteria and fungi in preliminary assays .
- Anticancer Potential : Shows inhibitory effects on tyrosine kinase pathways, comparable to apatinib in structural analogs .
Limitations : Most studies are in vitro; in vivo efficacy and toxicity profiles require further validation.
What safety protocols are essential for handling this compound?
- Hazard Statements : H302/H312/H332 (harmful if swallowed, in contact with skin, or inhaled), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in inert atmospheres at room temperature .
Advanced Research Questions
How can reaction conditions be optimized to enhance synthesis yield?
- Catalyst Screening : Replace Li₂CuCl₄ with copper(I) iodide for improved coupling efficiency in nitrophenyl intermediate formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nitro reduction rates compared to THF .
- Reduction Alternatives : Catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) reduces nitro groups under milder conditions than H₂/Pd .
How do structural modifications (e.g., cyclopentane vs. cyclopropane rings) influence reactivity and bioactivity?
- Ring Strain : Cyclopropane derivatives (e.g., 1-(4-Nitrophenyl)cyclopropanecarbonitrile) exhibit higher reactivity in electrophilic substitutions due to ring strain, but reduced stability in biological media .
- Biological Selectivity : Cyclopentane analogs show enhanced solubility and receptor binding affinity compared to cyclopropane derivatives, as seen in comparative SAR studies .
What strategies resolve contradictions in reported biological activity data?
- Comparative Assays : Use standardized cell lines (e.g., MCF-7 for anticancer studies) to minimize variability .
- Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that may explain divergent results .
- Computational Modeling : Molecular docking predicts interactions with targets like EGFR or CYP450 enzymes, reconciling discrepancies in mechanistic data .
How can computational tools predict synthetic pathways or biological targets?
- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose alternative routes (e.g., Suzuki-Miyaura coupling for aryl intermediates) .
- QSAR Modeling : Correlates substituent effects (e.g., electron-donating amino groups) with bioactivity to prioritize analogs for synthesis .
What role does the carbonitrile group play in chemical reactivity?
- Nucleophilic Substitution : The nitrile group undergoes hydrolysis to carboxylic acids under acidic conditions, enabling derivatization .
- Stability in Biological Systems : Resistance to enzymatic degradation makes it a stable pharmacophore in drug design .
How do steric effects from the cyclopentane ring impact electrophilic substitution reactions?
- Steric Hindrance : The cyclopentane ring directs electrophiles (e.g., Br₂) to the para position of the aminophenyl group, reducing ortho/meta products .
- Solvent Polarity : Polar solvents stabilize transition states in nitration reactions, improving regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
